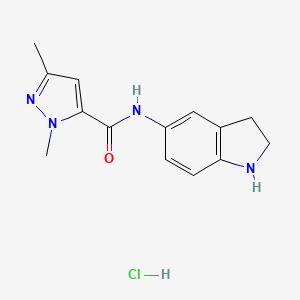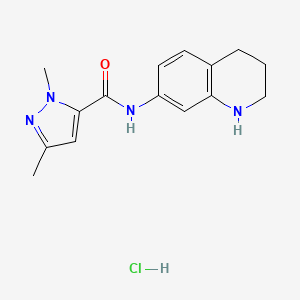
5-(2,3-Dihydro-1,4-dioxin-5-ylmethylamino)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dihydro-1,4-dioxin-5-ylmethylamino)pyridine-2-carbonitrile, also known as DPC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase D (PKD) and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
5-(2,3-Dihydro-1,4-dioxin-5-ylmethylamino)pyridine-2-carbonitrile inhibits PKD by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to the kinase and inhibits its activity. This compound has been shown to be a potent and selective inhibitor of PKD, with little or no effect on other kinases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-Dihydro-1,4-dioxin-5-ylmethylamino)pyridine-2-carbonitrile has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKD, making it a useful tool for studying the role of PKD in cellular processes. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use the compound.
Direcciones Futuras
There are several future directions for the use of 5-(2,3-Dihydro-1,4-dioxin-5-ylmethylamino)pyridine-2-carbonitrile in scientific research. One area of interest is the role of PKD in cancer progression and therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent for cancer. Another area of interest is the role of PKD in cardiovascular disease. This compound has been shown to inhibit angiogenesis, and further research is needed to determine its potential as a therapeutic agent for cardiovascular disease. Finally, this compound may have potential as a tool for studying the role of PKD in other cellular processes, such as inflammation and immune response.
Métodos De Síntesis
The synthesis of 5-(2,3-Dihydro-1,4-dioxin-5-ylmethylamino)pyridine-2-carbonitrile involves a multistep process that begins with the reaction of 2-chloronicotinic acid with hydroxylamine hydrochloride to form 2-chloronicotinohydroxamic acid. This compound is then reacted with 2,3-dihydro-1,4-dioxin-5-methylamine to form the intermediate 5-(2,3-dihydro-1,4-dioxin-5-ylmethylamino)nicotinohydroxamic acid. Finally, the carbonitrile group is introduced by reacting the intermediate with potassium cyanide to form this compound.
Aplicaciones Científicas De Investigación
5-(2,3-Dihydro-1,4-dioxin-5-ylmethylamino)pyridine-2-carbonitrile has been widely used in scientific research as a potent inhibitor of PKD. PKD is a family of serine/threonine protein kinases that play important roles in a variety of cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit PKD activity in vitro and in vivo, and has been used to study the role of PKD in a variety of cellular processes.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-dioxin-5-ylmethylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-5-9-1-2-10(6-13-9)14-7-11-8-15-3-4-16-11/h1-2,6,8,14H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHUVRVODZIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)CNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)

![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)

![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)
![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)
